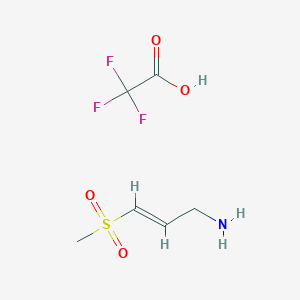

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate

説明

(E)-3-(Methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate is an enamine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the β-position of the double bond and a trifluoroacetate (CF₃COO⁻) counterion. The (E)-stereochemistry denotes that the methylsulfonyl and amine groups are on opposite sides of the double bond.

特性

IUPAC Name |

(E)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)/b4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUJESSFPJRFCW-VEELZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610799-82-0 | |

| Record name | (2E)-3-methanesulfonylprop-2-en-1-amine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate, often abbreviated as MSPA-TFA, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes both a methylsulfonyl group and a trifluoroacetate moiety, which may enhance its lipophilicity and influence its interactions with biological targets.

Structural Characteristics

The structural formula of MSPA-TFA is represented as follows:

This configuration allows for versatile reactivity and potential applications in medicinal chemistry. The presence of the trifluoroacetate group is particularly notable as it can increase the compound's solubility and bioavailability compared to similar compounds lacking these functional groups .

Research indicates that compounds with sulfonyl and trifluoromethyl groups often exhibit enhanced biological activities. For instance, studies have shown that such groups can significantly affect the electronic properties of molecules, enhancing their interaction with biological targets . The sulfonyl group is known to be involved in various pharmacological activities, including antibacterial and anticancer effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to MSPA-TFA. For example, a series of urea derivatives were synthesized to investigate the impact of sulfonyl groups on cancer cell lines. These studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Antibacterial Activity

The antibacterial properties of compounds containing sulfonyl groups have also been documented. In particular, the inhibition of β-lactamase enzymes by derivatives of MSPA-TFA could represent a novel approach to combat antibiotic resistance. Compounds designed with modifications at the N6 position of the β-lactam ring have shown broad-spectrum activity against various serine β-lactamases .

Synthesis and Derivatives

The synthesis of MSPA-TFA can be achieved through several methodologies that allow for the incorporation of diverse functional groups. This multi-step synthesis enables researchers to explore various derivatives for enhanced biological activity. The ability to modify the compound's structure provides avenues for optimizing its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the potential applications of MSPA-TFA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Antibacterial properties due to sulfonamide group |

| Trifluoromethylphenylsulfonamide | C₉H₈F₃N₁O₂S | Enhanced lipophilicity; potential anti-inflammatory effects |

| Methylsulfamethoxazole | C₁₁H₁₃N₃O₃S | Antimicrobial activity; commonly used in combination therapies |

The unique combination of both methylsulfonyl and trifluoroacetate moieties in MSPA-TFA may provide distinct advantages over these compounds in terms of solubility and bioavailability.

Case Studies and Research Findings

- Anticonvulsant Activity : Analogous compounds have demonstrated significant anticonvulsant properties in preclinical models. For instance, certain derivatives were found to enhance GABA(A) receptor currents in hippocampal neurons at therapeutic concentrations .

- Inhibition Studies : Molecular docking studies involving MSPA-TFA suggest promising inhibition against key proteins involved in cancer progression, such as EGFR and KRAS, highlighting its potential as an anticancer agent .

- Pharmacological Investigations : A recent thesis highlighted several novel thalidomide derivatives that showed potent growth inhibition properties against tumorigenic cells while sparing non-tumorigenic cells at certain concentrations, suggesting a selective action that could be relevant for MSPA-TFA's development .

科学的研究の応用

Medicinal Chemistry

The structural characteristics of MSPA-TFA suggest potential applications in drug development. Compounds containing sulfonyl groups have been widely studied for their biological activities, including antibacterial and anti-inflammatory properties. The trifluoroacetate moiety may further enhance the compound's interaction with biological targets.

Potential Therapeutic Uses

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that MSPA-TFA could be explored for its antibacterial properties.

- Anti-inflammatory Properties : The lipophilicity imparted by the trifluoroacetate group may allow for better membrane penetration, potentially enhancing anti-inflammatory effects.

Organic Synthesis

MSPA-TFA can serve as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions.

Synthetic Pathways

- Multi-step Synthesis : The compound can be synthesized through several methods, allowing for the incorporation of diverse functional groups. This versatility makes it suitable for creating derivatives that could possess unique properties or enhanced activities.

- Reactivity Studies : Understanding the reactivity of MSPA-TFA can lead to the development of new synthetic methodologies or the discovery of novel compounds with desirable characteristics.

Interaction Studies

Research into the interactions of MSPA-TFA with biological systems can provide insights into its mechanism of action and therapeutic potential.

Biological Target Interaction

- Mechanistic Studies : Investigating how MSPA-TFA interacts with specific biological targets can elucidate its role as a potential therapeutic agent.

- Comparative Analysis : Comparing MSPA-TFA with structurally similar compounds can help identify unique features that contribute to its biological activity.

類似化合物との比較

Sulfonylurea Herbicides ()

The provided evidence highlights sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (, Page 28). While these compounds share sulfonyl (-SO₂-) functional groups with the target compound, their core structures differ significantly:

- Core Structure : Sulfonylureas feature a triazine ring linked via a sulfonylurea bridge, whereas the target compound has a propenylamine backbone.

- Functional Groups : Sulfonylureas incorporate substituents like trifluoroethoxy (CF₃CH₂O-) or methoxy (-OCH₃) groups on the triazine ring, while the target compound uses a trifluoroacetate counterion.

| Property | Target Compound | Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl) |

|---|---|---|

| Core Structure | Propenylamine | Triazine-sulfonylurea |

| Key Functional Groups | Methylsulfonyl, trifluoroacetate | Triazine substituents (e.g., CF₃CH₂O-, -OCH₃) |

| Biological Role | Not specified in evidence | Herbicidal activity |

| Solubility | Likely enhanced by trifluoroacetate ion | Depends on ester groups and triazine substituents |

Key Insight : The trifluoroacetate in the target compound may improve solubility in polar solvents, analogous to how trifluoroethoxy groups in sulfonylureas enhance herbicidal activity .

Methylamino-Containing Compounds ()

lists impurities in pharmaceuticals, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. These share a methylamino (-NHCH₃) group with the target compound but differ in backbone and substituents:

- Backbone : The target compound has a rigid propenylamine structure, whereas compounds feature flexible propyl chains.

- Counterion : The trifluoroacetate ion in the target compound contrasts with hydroxyl or naphthol groups in compounds.

Research Implications and Gaps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate, considering regioselectivity and yield?

- Methodology : Utilize coupling agents like EDC·HCl and HOBt with DIPEA as a base for amide bond formation, as demonstrated in trifluoroacetate-containing polyamine syntheses . For regioselective introduction of the methylsulfonyl group, consider allylic sulfonation under controlled pH and temperature. Purification via reversed-phase C8 chromatography with trifluoroacetic acid (TFA) as a counterion improves yield and purity .

Q. How can researchers ensure the purity and structural integrity of this compound using analytical techniques?

- Methodology :

- NMR : Use deuterated solvents (e.g., DMSO-d6) and account for fluorine splitting patterns in and NMR. The trifluoroacetate group () exhibits distinct signals near -75 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] or [M+TFA] adducts). Validate using isotopic patterns for fluorine-containing fragments .

- HPLC : Employ a C18 column with a TFA-containing mobile phase (0.1% v/v) to enhance peak symmetry and resolution .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis of the trifluoroacetate group. Avoid prolonged exposure to moisture or basic conditions, which may degrade the methylsulfonyl-enamine moiety. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, such as enzyme inhibition or cellular uptake?

- Methodology :

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition kinetics. The methylsulfonyl group may act as a hydrogen-bond acceptor, so test under varying pH (6.5–8.0) .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry. Compare uptake in wild-type vs. efflux pump-deficient cell lines to assess transporter involvement .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodology :

- DFT Calculations : Optimize the (E)-configuration geometry and compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials. Discrepancies in sulfonyl group reactivity may arise from solvent effects not modeled in simulations .

- Kinetic Isotope Effects (KIE) : Perform or labeling to distinguish between concerted vs. stepwise mechanisms in reactions involving the enamine moiety .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

- Methodology :

- Co-Solvent Systems : Use DMSO:water (up to 10% v/v) or TFA-buffered solutions (pH 2.5–3.5) to enhance aqueous solubility.

- Derivatization : Temporarily protect the amine group with acid-labile tert-butoxycarbonyl (Boc) to improve organic solvent compatibility during synthesis .

Q. What advanced techniques are recommended for characterizing fluorine-mediated interactions in this compound?

- Methodology :

- X-ray Crystallography : Resolve the (E)-configuration and trifluoroacetate coordination using synchrotron radiation. Fluorine atoms often contribute to crystal packing via C–F⋯H interactions .

- Solid-State NMR : magic-angle spinning (MAS) NMR reveals dynamic behavior of the group in crystalline vs. amorphous phases .

Data Interpretation and Optimization

Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?

- Methodology :

- LC-MS/MS : Identify byproducts via fragmentation patterns. Common issues include over-alkylation at the enamine nitrogen or trifluoroacetate displacement by nucleophiles (e.g., residual amines) .

- Reaction Monitoring : Use in situ IR to track carbonyl (C=O) and sulfonyl (S=O) stretching frequencies, ensuring reaction completion before purification .

Q. What comparative studies are essential when evaluating this compound against non-fluorinated analogues?

- Methodology :

- Thermodynamic Profiling : Compare binding affinities (e.g., ITC) and partition coefficients (log P) to quantify fluorination effects on hydrophobicity and target engagement .

- Metabolic Stability : Assess hepatic clearance using microsomal incubations. The trifluoroacetate group may alter cytochrome P450 interactions relative to acetate counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。